

Application Note: Solid-Phase Extraction of 11-Dehydro-Thromboxane B2 from Urine

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Compound of Interest

Compound Name: 11-Dehydro-thromboxane B2-13C5

Cat. No.: B15135300

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Introduction

11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a stable urinary metabolite of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[1] The quantification of 11-dehydro-TXB2 in urine serves as a reliable biomarker for in vivo thromboxane production, which is crucial in assessing cardiovascular risk and monitoring the efficacy of antiplatelet therapies, such as those involving aspirin.[2][3] However, the direct analysis of 11-dehydro-TXB2 in urine is challenging due to the presence of interfering substances.[4][5] Solid-phase extraction (SPE) is a critical sample preparation step that effectively purifies and concentrates 11-dehydro-TXB2 from the complex urine matrix, enabling accurate and sensitive downstream analysis by methods like radioimmunoassay (RIA), enzyme immunoassay (EIA), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7][8]

This application note provides a detailed protocol for the solid-phase extraction of 11-dehydro-TXB2 from human urine, based on established methodologies.

Experimental Protocols

This section outlines a composite, detailed methodology for the solid-phase extraction of 11-dehydro-TXB2 from urine, adaptable for various analytical endpoints.

Materials:

- SPE Cartridges: Octadecyl (C18) reversed-phase silica cartridges (e.g., 200 mg) have been shown to be effective.^[9] Other reported cartridge types include octylsilyl silica, phenylboronate, Bond-Elut Certify II, and mixed-mode anion exchange (MAX).^{[4][6][7][10]}
- Urine Samples: 24-hour or random urine collections. For some assays, no special preparation is required, but it is advisable to consult with the ordering provider regarding medications.^[2]
- Internal Standard: Deuterium-labeled 11-dehydro-TXB2 for LC-MS/MS analysis.^[8]
- Reagents:
 - Hydrochloric Acid (HCl), 2M
 - Methanol (MeOH), HPLC grade
 - Ethanol (EtOH), HPLC grade
 - Acetonitrile (ACN), HPLC grade
 - Water, deionized or HPLC grade
 - Hexane, HPLC grade
 - Ethyl Acetate, HPLC grade
 - Dichloromethane (DCM)
 - Formic Acid
 - Ammonia Solution
 - Acetate Buffer (pH 6.0)
- Equipment:
 - SPE Vacuum Manifold
 - Centrifuge

- Nitrogen Evaporator
- Vortex Mixer
- pH Meter

Protocol:

- Sample Pre-treatment:
 1. Thaw frozen urine samples at room temperature.
 2. Vortex the samples to ensure homogeneity.
 3. For methods requiring an internal standard (e.g., LC-MS/MS), spike the urine sample with the internal standard at this stage.[8]
 4. Acidify 1 mL of urine to approximately pH 3.5 by adding 2M HCl.[9] Let the sample stand at 4°C for 15 minutes.[9]
 5. Centrifuge the acidified sample to remove any precipitate.[9]
- SPE Cartridge Conditioning (C18 example):
 1. Place the C18 SPE cartridges on the vacuum manifold.
 2. Wash the cartridges with 10 mL of ethanol.[9]
 3. Equilibrate the cartridges with 10 mL of deionized water.[9] Do not allow the cartridges to dry out before loading the sample.
- Sample Loading:
 1. Load the pre-treated urine sample onto the conditioned SPE cartridge.
 2. Apply a slight positive pressure or gentle vacuum to achieve a flow rate of approximately 0.5 mL/minute.[11]
- Washing:

1. Wash the cartridge with 10 mL of water to remove hydrophilic interferences.[11]
 2. A subsequent wash with 10 mL of 15% ethanol can be performed.[11]
 3. A final wash with 10 mL of hexane helps to remove non-polar interferences.[11]
 - Alternative Wash Step: A wash with acetonitrile:water (18:82, v/v) has been shown to be effective in reducing polar interfering material when using octylsilyl silica cartridges.[6]
- Elution:
 1. Elute the 11-dehydro-TXB2 from the cartridge with 10 mL of ethyl acetate.[11]
 - Alternative Elution Solvents: Other successful elution solvents reported include a mixture of dichloromethane:hexane (70:30) for octylsilyl silica cartridges and a dichloromethane/formic acid mixture for mixed-mode anion exchange cartridges.[6][10]
 - Dry-down and Reconstitution:
 1. Evaporate the eluate to dryness under a gentle stream of nitrogen.[11]
 2. Reconstitute the dried residue in a small volume (e.g., 50 µL) of ethanol, followed by the addition of the appropriate assay buffer or mobile phase for the subsequent analysis (e.g., at least 200 µL of Assay Buffer).[11]

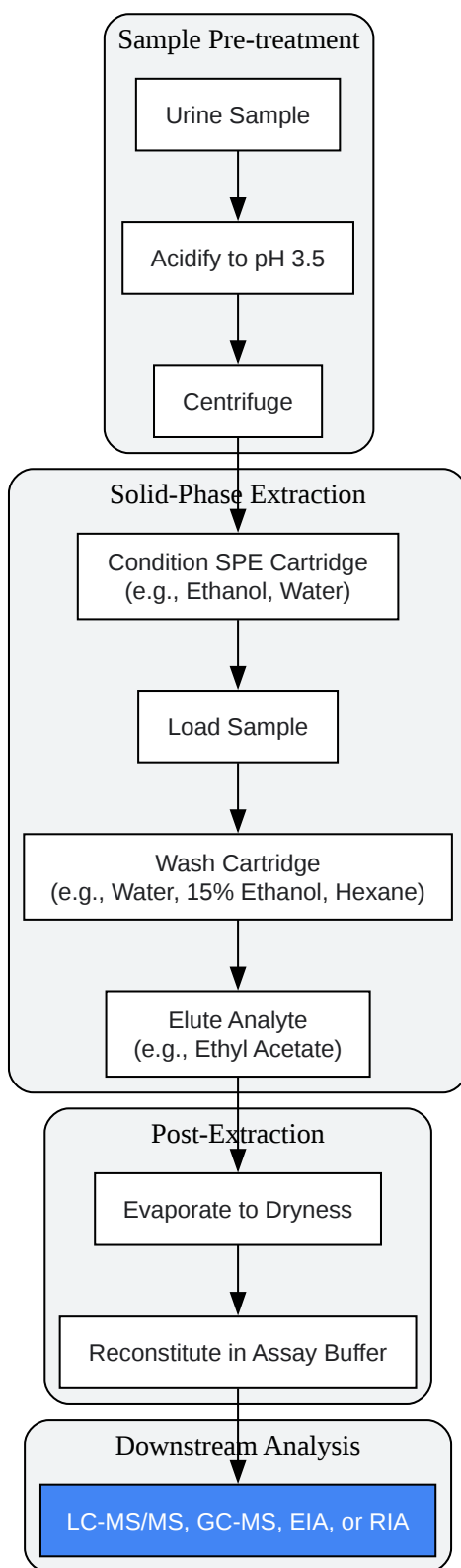
Data Presentation

The following table summarizes quantitative data from various studies on the solid-phase extraction of 11-dehydro-TXB2 from urine.

Parameter	SPE Cartridge Type	Analytical Method	Value	Reference
Recovery	Bond-Elut Certify II	Enzyme Immunoassay	83% (95% CI: 74-92%)	[4] [5]
Recovery	Mixed-Mode Anion Exchange (MAX)	LC-MS/MS	91.0 - 96.0%	[10]
Precision (CV)	Phenylboronate	GC-MS	11%	[7]
Accuracy	Phenylboronate	GC-MS	95 ± 7%	[7]
Linear Range	Not Specified	LC-MS-MS	50 pg - 10 ng per tube	[8]
Linear Range	Not Specified	ELISA	300 - 4000 pg/mL	
Intra-assay CV	Bond-Elut Certify II	Enzyme Immunoassay	3%	[4] [5]
Inter-assay CV	Bond-Elut Certify II	Enzyme Immunoassay	13.8%	[4] [5]

Visualization

The following diagram illustrates the general workflow for the solid-phase extraction of 11-dehydro-TXB2 from urine.



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Caption: Workflow for Solid-Phase Extraction of 11-dehydro-TXB2 from Urine.

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